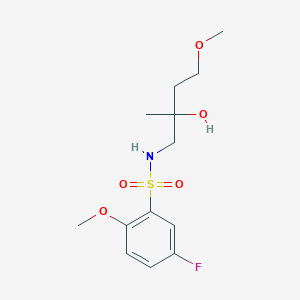

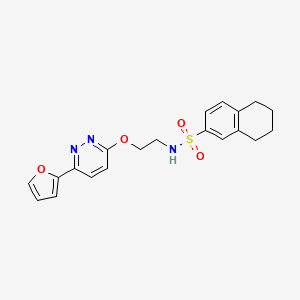

![molecular formula C27H21N5O3 B2640723 3-[1-苄基-3-(吡啶-3-基)-1H-吡唑-4-基]-2-氰基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)丙-2-烯酰胺 CAS No. 1007187-80-5](/img/structure/B2640723.png)

3-[1-苄基-3-(吡啶-3-基)-1H-吡唑-4-基]-2-氰基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a pyridinyl group, a pyrazolyl group, a cyano group, and a dihydro-1,4-benzodioxinyl group. These groups are common in many pharmaceuticals and could potentially give the compound a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents .科学研究应用

Biochemical Tool for Protein Labeling

TBTA serves as a valuable ligand for labeling proteins and enzymes. Researchers use it to attach fluorescent or other detectable tags to specific proteins, enabling visualization and tracking within cells or tissues. Its stability and compatibility with biological systems make it an excellent choice for such applications .

Antibacterial Activity

Recent studies have highlighted TBTA’s antibacterial properties. It inhibits bacterial biofilm growth, particularly against Bacillus subtilis, where it achieved a remarkable 60.04% inhibition. Additionally, it showed significant activity against Escherichia coli . Further research could explore its potential as a novel antibacterial agent.

Anti-Tubercular Potential

Molecular docking studies suggest that TBTA interacts favorably with targets related to tuberculosis. While more investigations are needed, its structural features make it an intriguing candidate for developing anti-tubercular agents .

Anti-Fibrotic Effects

TBTA derivatives have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These compounds show promise in preventing fibrosis-related tissue damage, particularly in diseases affecting organs like the liver and lungs .

Copper Stabilization in Catalysis

TBTA has been explored as a ligand for copper ions. It stabilizes both Cu⁺ and Cu²⁺ ions in reaction environments, allowing chemical reactions to occur without requiring an inert atmosphere or anhydrous conditions. This property is valuable in catalysis and synthetic chemistry .

Chemical Biology and Enzyme Studies

Researchers use TBTA to study enzyme activity and protein function. Its ability to bind to metal ions and interact with biomolecules provides insights into biological processes. By labeling enzymes with TBTA, scientists can investigate their roles in cellular pathways .

作用机制

未来方向

属性

IUPAC Name |

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O3/c28-15-21(27(33)30-23-8-9-24-25(14-23)35-12-11-34-24)13-22-18-32(17-19-5-2-1-3-6-19)31-26(22)20-7-4-10-29-16-20/h1-10,13-14,16,18H,11-12,17H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQSHZAJKKCOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CN(N=C3C4=CN=CC=C4)CC5=CC=CC=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2640641.png)

![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)

![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)

![(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2640648.png)

![5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2640656.png)

![1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2640663.png)